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molecular formula C11H13ClN2S B8442617 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine

Cat. No. B8442617
M. Wt: 240.75 g/mol
InChI Key: LJEFAWPHRQKORU-UHFFFAOYSA-N
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Patent
US06353001B1

Procedure details

0.6 g of 3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione are added to a mixture of 0.1 g of sodium hydride (50% in oil) and 10 ml of dimethylformamide. The mixture is stirred for 20 minutes at room temperature and then 0.38 g of methyl iodide is added. The reaction mixture is stirred for a further 30 minutes at room temperature, poured onto icewater and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The title compound is obtained in the form of an oil (compound 3.2).
Name
3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]2[CH:13]=[CH:12][N-:11][C:10]2=[S:14])=[CH:4][N:3]=1.[H-].[Na+].[CH3:17]I>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]2[CH2:13][CH2:12][N:11]=[C:10]2[S:14][CH3:17])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CC1C([N-]C=C1)=S
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
poured onto icewater
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CC1C(=NCC1)SC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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